molecular formula C6H13NO B6167142 (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol CAS No. 2272847-33-1

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol

货号 B6167142
CAS 编号: 2272847-33-1
分子量: 115.2
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S)-1-(1-Methylazetidin-3-yl)ethan-1-ol, also known as MME, is a chiral secondary alcohol derived from azetidine and is a structural analog of the neurotransmitter acetylcholine. It is a potent agonist of the muscarinic acetylcholine receptor (mAChR) and is being studied as a potential therapeutic agent for a variety of neurological and psychiatric disorders. MME has been found to have a number of biochemical and physiological effects, which are discussed in detail below.

科学研究应用

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been studied extensively in scientific research, primarily as an agonist of the muscarinic acetylcholine receptor (mAChR). It has been found to be a potent agonist of the mAChR, and has been studied in animal models as a potential therapeutic agent for a variety of neurological and psychiatric disorders. (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has also been studied in cell-based assays to assess its ability to modulate the activity of various ion channels, as well as its ability to interact with other neurotransmitter receptors.

作用机制

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol acts as an agonist of the muscarinic acetylcholine receptor (mAChR), which is a G-protein coupled receptor that is involved in the regulation of a variety of physiological processes. Upon binding to the mAChR, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol initiates a signaling cascade that leads to the activation of various downstream effectors, including adenylyl cyclase, phospholipase C, and other proteins involved in signal transduction.
Biochemical and Physiological Effects
(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been found to have a number of biochemical and physiological effects. In animal models, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been shown to reduce anxiety and improve cognitive function. It has also been found to have anti-inflammatory and neuroprotective effects, and to modulate the activity of various ion channels. In addition, (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol has been found to modulate the activity of various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors.

实验室实验的优点和局限性

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol is a relatively easy molecule to synthesize and is relatively stable in aqueous solution, making it suitable for use in laboratory experiments. However, it is also a potent agonist of the muscarinic acetylcholine receptor, which can lead to undesired effects in laboratory experiments if not handled properly.

未来方向

The potential therapeutic applications of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol are still being explored, and there are a number of potential future directions for research. These include further exploration of the biochemical and physiological effects of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, as well as further investigation into its potential therapeutic applications. Additionally, further research is needed to assess the safety and efficacy of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol in humans, as well as to identify potential side effects. Other potential future directions include the development of novel synthetic methods for the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol, and the development of novel analogs of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol with improved pharmacological properties.

合成方法

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol can be synthesized through a variety of methods, including the reaction of 1-methylazetidine with ethyl bromide in the presence of sodium ethoxide, and the reaction of 1-methylazetidine with ethyl iodide in the presence of potassium hydroxide. The reaction of 1-methylazetidine with ethyl bromide in the presence of sodium ethoxide is the most commonly used method for the synthesis of (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methylazetidine", "ethyl magnesium bromide", "acetaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Preparation of 1-(3-methylazetidin-1-yl)ethan-1-one by reacting 3-methylazetidine with acetaldehyde in the presence of hydrochloric acid.", "Step 2: Reduction of 1-(3-methylazetidin-1-yl)ethan-1-one to 1-(3-methylazetidin-1-yl)ethanol using sodium borohydride as a reducing agent.", "Step 3: Formation of ethyl 1-(3-methylazetidin-1-yl)ethanol by reacting 1-(3-methylazetidin-1-yl)ethanol with ethyl magnesium bromide.", "Step 4: Conversion of ethyl 1-(3-methylazetidin-1-yl)ethanol to (1S)-1-(1-methylazetidin-3-yl)ethan-1-ol by treating it with sodium hydroxide in water/methanol mixture and subsequent acidification with hydrochloric acid." ] }

CAS 编号

2272847-33-1

产品名称

(1S)-1-(1-methylazetidin-3-yl)ethan-1-ol

分子式

C6H13NO

分子量

115.2

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。